molecular formula C17H15N3O3S B12143847 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12143847
M. Wt: 341.4 g/mol
InChI Key: SJXYVJPGFZQKGQ-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzoyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
  • N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
  • N-(4-amino-2,5-diethoxyphenyl)benzamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)

InChI Key

SJXYVJPGFZQKGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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